molecular formula C22H28N4O3 B2552263 N'-[(4-methoxyphenyl)methyl]-N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}ethanediamide CAS No. 2034260-08-5

N'-[(4-methoxyphenyl)methyl]-N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}ethanediamide

Cat. No.: B2552263
CAS No.: 2034260-08-5
M. Wt: 396.491
InChI Key: MGQHAPVYTXYOPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N’-[(4-methoxyphenyl)methyl]-N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}ethanediamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a methoxyphenyl group, a pyridinyl group, and a piperidinyl group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(4-methoxyphenyl)methyl]-N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}ethanediamide can be achieved through a multi-step process involving the following key steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-[(4-methoxyphenyl)methyl]-N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}ethanediamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Bases: Sodium hydroxide (NaOH), potassium carbonate (K2CO3)

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced amines.

Mechanism of Action

The mechanism of action of N’-[(4-methoxyphenyl)methyl]-N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(4-methoxyphenyl)methyl]-N-{[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl}ethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenyl, pyridinyl, and piperidinyl groups make it a versatile molecule for various applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

N'-[(4-methoxyphenyl)methyl]-N-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N4O3/c1-16-13-19(7-10-23-16)26-11-8-18(9-12-26)15-25-22(28)21(27)24-14-17-3-5-20(29-2)6-4-17/h3-7,10,13,18H,8-9,11-12,14-15H2,1-2H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGQHAPVYTXYOPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)C(=O)NCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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